molecular formula C21H27N3O2 B248141 3-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)propanamide

3-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)propanamide

Cat. No.: B248141
M. Wt: 353.5 g/mol
InChI Key: IYDNOOYWMZXEKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(2-Methoxyphenyl)-1-piperazinyl]-N-(3-methylphenyl)propanamide is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)propanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems can also enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

  • Reduction: : Reduction reactions can target the amide group, converting it to an amine.

  • Substitution: : The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 3-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)propanamide is studied for its potential as a ligand for various receptors, including adrenergic and serotonergic receptors . This makes it a candidate for the development of new drugs targeting these pathways.

Medicine

In medicine, the compound is explored for its potential therapeutic effects in treating neurological and psychiatric disorders. Its ability to interact with specific receptors in the brain suggests it could be useful in managing conditions such as depression, anxiety, and schizophrenia .

Industry

Industrially, the compound can be used in the development of pharmaceuticals and as a precursor for other bioactive molecules. Its synthesis and modification are of interest

Properties

Molecular Formula

C21H27N3O2

Molecular Weight

353.5 g/mol

IUPAC Name

3-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)propanamide

InChI

InChI=1S/C21H27N3O2/c1-17-6-5-7-18(16-17)22-21(25)10-11-23-12-14-24(15-13-23)19-8-3-4-9-20(19)26-2/h3-9,16H,10-15H2,1-2H3,(H,22,25)

InChI Key

IYDNOOYWMZXEKR-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3OC

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3OC

Origin of Product

United States

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